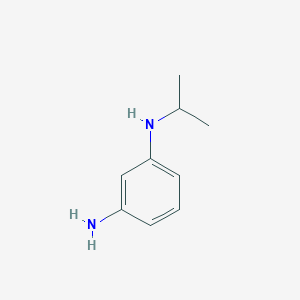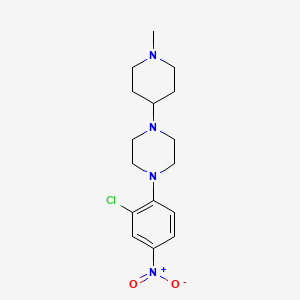
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Piperazine Formation: The nitroaniline derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperidine ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, piperazine formation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methylpiperidinyl group.
1-(2-Nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Lacks the chloro group.
1-(2-Chloro-4-nitrophenyl)-4-piperidinylpiperazine: Lacks the methyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H23ClN4O2 |
|---|---|
Molecular Weight |
338.83 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C16H23ClN4O2/c1-18-6-4-13(5-7-18)19-8-10-20(11-9-19)16-3-2-14(21(22)23)12-15(16)17/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
MWRUKLHZJNHQBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
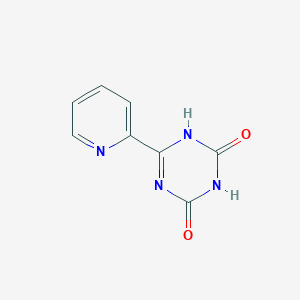
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)


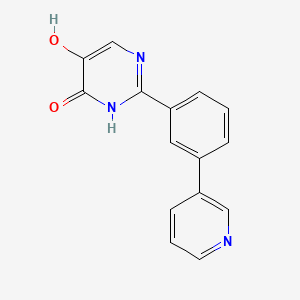
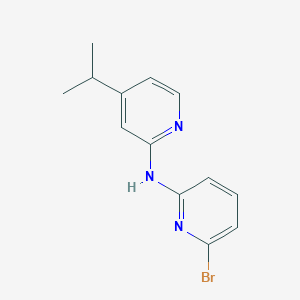
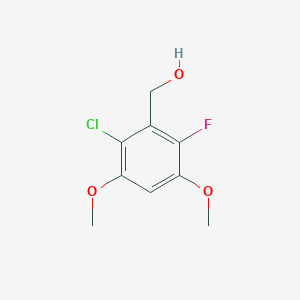
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
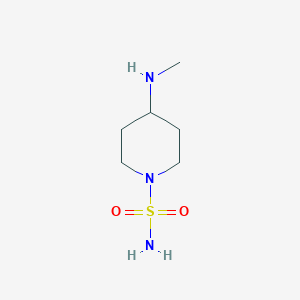
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
